molecular formula C9H5ClN2O2 B041700 2-Chloro-5-nitroquinoline CAS No. 13067-94-2

2-Chloro-5-nitroquinoline

Cat. No. B041700
CAS RN: 13067-94-2
M. Wt: 208.6 g/mol
InChI Key: IICVTJMDHNPPOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-5-nitroquinoline and related compounds involves strategic functionalization of the quinoline nucleus. For example, synthesis routes may include nitration reactions to introduce the nitro group, followed by chlorination to attach the chloro group at specific positions on the quinoline ring. These methodologies highlight the importance of precise control over the reaction conditions to achieve the desired substitution pattern on the quinoline core (Couch et al., 2008).

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-nitroquinoline is characterized by X-ray crystallography, revealing how the nitro and chloro substituents influence the overall geometry and electronic distribution of the quinoline framework. Such structural analyses contribute to understanding the compound's reactivity and interaction with other molecules (Gotoh & Ishida, 2019).

Chemical Reactions and Properties

2-Chloro-5-nitroquinoline participates in various chemical reactions, exploiting its active functional groups. For instance, it undergoes nucleophilic substitution reactions where the chloro group can be replaced by other nucleophiles, and the nitro group can be reduced to an amino group, offering pathways to synthesize a wide range of derivatives with diverse biological activities (Nishikawa et al., 1980).

Physical Properties Analysis

The physical properties of 2-Chloro-5-nitroquinoline, such as melting point, solubility, and crystalline structure, are crucial for its application in chemical syntheses and material science. These properties are influenced by the molecular structure and the intermolecular interactions present in the solid state (Gotoh & Ishida, 2020).

Chemical Properties Analysis

The chemical properties of 2-Chloro-5-nitroquinoline, including its reactivity patterns, stability, and interaction with various reagents, are defined by the presence and positioning of the nitro and chloro groups on the quinoline ring. These properties are pivotal in its utility as a building block for the synthesis of complex molecules and in understanding its behavior in different chemical environments (Vanelle et al., 1994).

Scientific Research Applications

  • Bioreductive Activation Prodrug Systems : 2-aryl-5-nitroquinolines, including derivatives of 2-Chloro-5-nitroquinoline, have shown potential as bioreductive activation prodrug systems. These compounds could be useful for synthesizing fluorescent model drugs (Couch et al., 2008).

  • Antioxidant Properties : An anthraquinone analogue, 2-chloro-5-(methylsulfonamide) anthraquinone, has demonstrated potent antioxidant properties, which could be relevant for pharmacological applications (Lakshman et al., 2020).

  • Antimycotic Activity : New derivatives such as 2-chloro-3-(2-nitro)ethyl and (2-nitro)vinylquinolines have been found to possess strong antimycotic activity against various fungal pathogens (Cziáky et al., 1996).

  • Pharmaceutical Agent Potential : Substituted quinolines and heterocyclo[x,y-c]quinolines, which can be derivatives of 2-Chloro-5-nitroquinoline, show promise as pharmaceutical agents for diseases including malaria, heart failure, and antihypertensive treatment (Khodair et al., 1999).

  • Nonlinear Optical (NLO) Behavior : Compounds like 8-hydroxy-5-nitroquinoline (8H5NQ) and 5-chloro-8-hydroxyquinoline (5CL8HQ) exhibit nonlinear optical behavior and potential inhibitory activity against ACP reductase, suggesting their utility in developing NLO materials (Sureshkumar et al., 2018).

  • Antibacterial Activity : New 8-nitrofluoroquinolone derivatives, related to 2-Chloro-5-nitroquinoline, have shown promising antibacterial activity against both gram-positive and gram-negative bacteria (Al-Hiari et al., 2007).

  • Prodrug System for Drug Delivery : The 2-nitroimidazol-5-ylmethyl unit has potential as a general prodrug system for selective drug delivery to hypoxic tissues through bioreductive activation (Parveen et al., 1999).

  • Photosensitivity and Therapeutic Applications : Intramolecular proton transfer in the triplet state of 8-hydroxy-5-nitroquinoline in acetonitrile has been observed for the first time, which could impact its photosensitivity and potential therapeutic applications (Wang et al., 2022).

Safety And Hazards

The safety information for 2-Chloro-5-nitroquinoline indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues have been reviewed . The review focuses on various reactions to produce quinolines and their derivatives using various green synthetic methods .

properties

IUPAC Name

2-chloro-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-9-5-4-6-7(11-9)2-1-3-8(6)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICVTJMDHNPPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60312772
Record name 2-Chloro-5-nitroquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-nitroquinoline

CAS RN

13067-94-2
Record name 2-Chloro-5-nitroquinoline
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Record name 2-Chloro-5-nitroquinoline
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Record name 13067-94-2
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Record name 2-Chloro-5-nitroquinoline
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Synthesis routes and methods I

Procedure details

10.0 g (61.1 mmol) of 2-chloroquinoline is dissolved in 34 ml of concentrated sulfuric acid. At 0° C., 8.4 g (76.4 mmol) of potassium nitrate is added in portions. After 20 hours at room temperature, the reaction mixture is poured onto ice water, and the aqueous phase is extracted with ethyl acetate. The combined organic phases are washed with saturated sodium bicarbonate solution and dried on sodium sulfate. After the solvent is removed in a vacuum and after chromatography on silica gel with hexane-ethyl acetate (10-100%), 5.06 g (40% of theory) of the product is obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

69 ml of 96% sulfuric acid is carefully added in drops to 84 ml of 100% nitric acid. While being cooled with ice, 25 g (152 mmol) of 2-chloroquinoline is added thereto, and the batch is heated for 1 hour to 60° C. After cooling to room temperature, the batch is carefully incorporated into an ice/water mixture. After 15 minutes of stirring, the solid is washed with water and dried in a vacuum at 40° C. Column chromatography on silica gel with hexane-ethyl acetate yields 10.7 g of a white solid.
Quantity
69 mL
Type
reactant
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
GD Couch, PJ Burke, RJ Knox, CJ Moody - Tetrahedron, 2008 - Elsevier
… To a solution of 6-acetoxymethyl-2-chloro-5-nitroquinoline 15 (4.0 g, 14.3 mmol) in 70% aqueous methanol (300 mL) was added potassium carbonate (7.9 g, 57.0 mmol). The reaction …
Number of citations: 23 www.sciencedirect.com
JD Capps, CS Hamilton - Journal of the American Chemical …, 1938 - ACS Publications
… The catalytic reduction of an acetone solution of 2-chloro-5-nitroquinoline at 50 gave an … ethanol under the same conditions used for reducing 2-chloro-5-nitroquinoline gave 2-chloro-8-…
Number of citations: 17 pubs.acs.org
JD Capps - 1938 - search.proquest.com
… Fischer and Guthmann produced 2-chloro-5-nitroquinoline … 2-chloro5-nitroquinoline, the method of Fischer and Guthmann being the less practical of the two. 2-Chloro-5-nitroquinoline …
Number of citations: 2 search.proquest.com
AJ Deinet, RE Lutz - Journal of the American Chemical Society, 1946 - ACS Publications
… found to give the desired 2-chloro-5nitroquinoline in a yield of less than 5% along with the isomeric 2-chloro-8-nitroquinoline in a yield of about 20%. A study of the reaction resulted in …
Number of citations: 13 pubs.acs.org
JW Wetzel, DE Weldton, JE Christian… - Journal of the …, 1946 - Wiley Online Library
… The insoluble material, 2-chloro-5-nitroquinoline, was filtered off and washed with cold water until the washings were neutral. The washings were added to the mother liquor and the …
Number of citations: 3 onlinelibrary.wiley.com
HH Zeiss - Journal of the American Chemical Society, 1947 - ACS Publications
… The identity of the 2-chloro-5-nitroquinoline was confirmed by its conversion to theknown 5-nitrocarbostyril7; the structure of the 4-chloro-5nitroquinoline (III) was proved by …
Number of citations: 4 pubs.acs.org
RE Lutz, PS Bailey, TA Martin… - Journal of the American …, 1946 - ACS Publications
… found to give the desired 2-chloro-5nitroquinoline in a yield of less than 5% along with the … satisfactory preparation of 2-chloro-5-nitroquinoline; the methiodide of 5nitroquinoline was …
Number of citations: 12 pubs.acs.org
RW Gouley, GW Moersch… - Journal of the American …, 1947 - ACS Publications
… The identity of the 2-chloro-5-nitroquinoline was confirmed by its conversion to theknown 5-nitrocarbostyril7; the structure of the 4-chloro-5nitroquinoline (III) was proved by …
Number of citations: 30 pubs.acs.org
AD Skolyapova, GA Selivanova, EV Tretyakov… - Journal of Fluorine …, 2018 - Elsevier
… Hydrolysis of fluorinated 2-chloro-5-nitroquinoline 2 proceeded with the preservation of F atoms but a loss of the Cl atom. Nonetheless, when 8-nitroquinolin 6 was incubated under …
Number of citations: 5 www.sciencedirect.com
GM Bennett, PC Crofts, DH Hey - Journal of the Chemical Society …, 1949 - pubs.rsc.org
… in 2-chloro-5-nitroquinoline, which was not further purified but used directly for the preparation of &nitro2-~-chloroanilinoquinoline. Pure specimens of 2-chloro-5-nitroquinoline, m. p. …
Number of citations: 4 pubs.rsc.org

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